Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-
Description
The compound Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- is a pyridine derivative featuring two distinct substituents:
- Position 3: A chiral (2S)-1-methyl-2-pyrrolidinyl group, a five-membered nitrogen-containing ring.
- Position 5: A trimethylsilyl (TMS) methyl group, which enhances lipophilicity and may influence metabolic stability or membrane permeability .
The stereochemistry at the pyrrolidinyl group (2S configuration) is critical for enantioselective binding, as seen in nicotine analogs .
Properties
CAS No. |
919079-39-3 |
|---|---|
Molecular Formula |
C14H24N2Si |
Molecular Weight |
248.44 g/mol |
IUPAC Name |
trimethyl-[[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]methyl]silane |
InChI |
InChI=1S/C14H24N2Si/c1-16-7-5-6-14(16)13-8-12(9-15-10-13)11-17(2,3)4/h8-10,14H,5-7,11H2,1-4H3/t14-/m0/s1 |
InChI Key |
XXYUMBCHIZDTKF-AWEZNQCLSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C[Si](C)(C)C |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 2-Methylpyrroline
One effective method for synthesizing pyrrolidine derivatives involves the hydrogenation of 2-methylpyrroline. The process can be summarized as follows:
- Starting Material : 2-methylpyrroline
- Catalyst : Platinum (IV) oxide or platinum on carbon (5% Pt-C)
- Solvent : A mixture of ethanol and methanol (ratio 2:1 to 3:1)
- Conditions : Ambient temperature
- Yield : High optical purity (>50% ee) for the resultant (R)- or (S)-2-methylpyrrolidine.
This method is advantageous due to its simplicity and scalability, making it suitable for commercial applications.
Mannich Reaction
The Mannich reaction is another viable pathway for synthesizing pyridine derivatives:
- Reagents : Naphthols and pyridinium salts
- Reaction Type : Formation of Mannich bases
- Conditions : Typically conducted under acidic conditions to facilitate the reaction between the amine, formaldehyde, and ketone or aldehyde.
Azomethine Ylide Cycloaddition
Azomethine ylides are versatile intermediates in organic synthesis:
- Process : [3+2] cycloaddition with electron-deficient alkenes
- Catalyst : Trifluoroacetic acid or solid-base catalysts such as KF/Al₂O₃
- Conditions : Continuous flow conditions to enhance reaction efficiency
- Outcome : High regioselectivity and diastereoselectivity in producing pyrrolidine derivatives.
This method offers a novel approach to synthesize complex pyrrolidine structures with high selectivity.
The following table summarizes key aspects of each preparation method discussed:
| Method | Starting Material | Catalyst | Conditions | Yield/Optical Purity |
|---|---|---|---|---|
| Hydrogenation | 2-Methylpyrroline | Platinum (IV) oxide | Ambient temperature | >50% ee |
| Mannich Reaction | Naphthols & Pyridinium | Acidic conditions | Varies | Variable |
| Azomethine Ylide Cycloaddition | Azomethine Ylides | Trifluoroacetic acid | Continuous flow | High regioselectivity |
The preparation of 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- involves multiple synthetic routes, each offering distinct advantages in terms of efficiency, scalability, and product diversity. The choice of method largely depends on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- is C14H20N2O6, with a molecular weight of approximately 312.32 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety and a trimethylsilyl group, which enhances its reactivity and solubility in organic solvents .
2.1. Nicotinic Receptor Agonism
Pyridine derivatives are known to interact with nicotinic acetylcholine receptors, making them valuable in the development of drugs targeting neurological disorders. Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- has shown potential as a selective agonist for these receptors, which could lead to advancements in treating conditions like Alzheimer's disease and schizophrenia .
2.2. Antitumor Activity
Recent studies indicate that pyridine derivatives exhibit antitumor properties by inducing apoptosis in cancer cells. The specific structure of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- may enhance its efficacy against certain cancer types, warranting further investigation into its mechanisms of action .
3.1. Insecticides and Herbicides
The compound's structural characteristics allow it to function as an effective insecticide. Its ability to disrupt neurotransmitter signaling in pests makes it a candidate for developing eco-friendly agricultural chemicals that minimize harm to non-target species .
4.1. Synthesis of Functional Materials
Pyridine derivatives are increasingly utilized in the synthesis of functional materials, including polymers and nanomaterials. The incorporation of the trimethylsilyl group enhances the thermal stability and mechanical properties of these materials, making them suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- involves its interaction with specific molecular targets and pathways. The pyridine ring and pyrrolidinyl group can interact with various enzymes and receptors, potentially modulating their activity. The trimethylsilyl group may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogues
The following compounds share structural motifs with the target molecule:
Table 1: Key Structural and Molecular Comparisons
*Molecular weight calculated based on substituents and standard atomic masses.
Functional Group Analysis
Pyrrolidinyl Group (Position 3) :
- The (2S)-configured pyrrolidinyl group in the target compound mirrors nicotine’s stereochemistry, which is essential for binding to nAChRs . However, the absence of a TMS group in nicotine results in lower lipophilicity (log P ~1.0) compared to the target compound.
- In contrast, 3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine replaces the pyrrolidine with a dimethoxymethyl group, introducing polar methoxy substituents that may reduce membrane permeability .
- Similar TMS-containing pyridines (e.g., 2,3-Dimethoxy-5-(trimethylsilyl)pyridine) are used in cross-coupling reactions due to their silicon-mediated reactivity .
Research Implications and Gaps
- The target compound’s combination of a chiral pyrrolidine and TMS-methyl group makes it a candidate for studying enantioselective drug delivery or silicon-based prodrugs.
- Limited data on its synthesis, stability, and bioactivity highlight the need for further research. Comparative studies with nicotine and TMS-containing analogs (e.g., ) are recommended.
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₄N₂
- Molecular Weight : 162.23 g/mol
- CAS Number : 54-11-5
- IUPAC Name : 3-(N-methyl-2-pyrrolidinyl)pyridine
The compound features a pyridine ring substituted with a pyrrolidine moiety, which is known to influence its biological properties significantly.
1. Neurological Effects
Research indicates that pyridine derivatives, particularly those with a pyrrolidine substitution, exhibit neuroprotective and cognitive-enhancing properties. For instance, studies have shown that compounds similar to this pyridine derivative can enhance cholinergic transmission, which is crucial for memory and learning processes .
2. Antimicrobial Activity
Pyridine derivatives have demonstrated antimicrobial properties against various pathogens. A study investigating related compounds found that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
3. Antitumor Activity
There is emerging evidence that pyridine-based compounds may possess antitumor activity. For example, derivatives were evaluated for their effects on cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of pyridine derivatives is often linked to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrrolidine Ring | Enhances neuroactivity and binding affinity to receptors |
| Trimethylsilyl Group | Improves lipophilicity and bioavailability |
| Substituents on Pyridine | Modulate receptor interactions and selectivity |
Modifications to the pyridine ring can lead to variations in potency and selectivity for biological targets.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar pyridine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of related pyridine compounds against Staphylococcus aureus and Escherichia coli. The study found that specific structural modifications led to enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Q & A
Basic Research Question
- Chiral HPLC : Enantiomeric purity is assessed using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- NMR spectroscopy : Vicinal coupling constants (e.g., ) and nuclear Overhauser effect (NOE) correlations distinguish axial/equatorial substituents in the pyrrolidinyl ring .
- X-ray crystallography : Absolute configuration is confirmed via single-crystal analysis, as seen in structurally related nicotine derivatives .
What strategies are employed to enhance the yield of the target compound in multi-step syntheses?
Advanced Research Question
- Protecting group chemistry : Temporary protection of reactive sites (e.g., hydroxyl or amine groups) minimizes side reactions. For example, TMS groups improve regioselectivity in silylation steps .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reaction homogeneity and intermediate stability .
- Catalyst screening : Ligand-accelerated catalysis (e.g., chiral phosphines) can improve enantioselectivity in asymmetric syntheses .
How does the trimethylsilyl methyl group influence the compound's physicochemical properties?
Advanced Research Question
- Lipophilicity : The TMS group increases logP, enhancing membrane permeability, as observed in nicotine analogs .
- Steric effects : Bulky TMS substituents reduce rotational freedom, potentially stabilizing specific conformations for receptor binding .
- Metabolic stability : Silyl groups resist enzymatic hydrolysis, prolonging half-life in biological systems .
What in vitro models are used to evaluate the biological activity of this nicotine analog?
Advanced Research Question
- Receptor binding assays : Competition studies with -nicotine in α4β2 nicotinic acetylcholine receptors (nAChRs) quantify affinity .
- Calcium flux assays : FLIPR® technology measures intracellular Ca mobilization in HEK-293 cells expressing human nAChRs .
- Neurotransmitter release : Microdialysis in rat striatal slices evaluates dopamine release, a hallmark of nicotine-like activity .
How do structural modifications impact the compound's affinity for nicotinic acetylcholine receptors?
Advanced Research Question
- SAR studies :
- Pyrrolidine stereochemistry : (S)-configuration at the pyrrolidinyl moiety is critical for high α4β2 nAChR affinity, as shown in 6-methylnicotine derivatives .
- Trimethylsilyl substitution : Electron-withdrawing silyl groups may reduce binding compared to methyl, but improve metabolic stability .
- Computational docking : Molecular dynamics simulations predict interactions with nAChR ligand-binding domains .
How are computational methods applied to predict interactions with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, prioritizing poses with low binding energy .
- QSAR modeling : Quantitative structure-activity relationships correlate substituent electronic parameters (e.g., Hammett σ) with IC values .
- Free-energy perturbation (FEP) : Predicts binding affinity changes due to structural modifications (e.g., TMS substitution) .
What analytical techniques are used for purity assessment?
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities at <0.1% levels .
- NMR : Integration of proton signals verifies stoichiometric ratios of substituents .
- Elemental analysis : Confirms C, H, N, and Si content within ±0.4% theoretical values .
How to address discrepancies in reported biological activity data?
Advanced Research Question
- Batch variability analysis : Compare multiple synthetic batches via HPLC and NMR to rule out impurity-driven effects .
- Assay standardization : Use reference compounds (e.g., (-)-nicotine) as internal controls in receptor binding assays .
- Meta-analysis : Statistically evaluate published data using tools like RevMan to identify outliers or methodological biases .
What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Chiral catalyst recovery : Immobilized catalysts (e.g., silica-supported FeO@SiO) enable reuse and reduce costs .
- Crystallization-induced asymmetric transformation : Thermodynamic control during crystallization enriches the desired enantiomer .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
